4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Lipophilicity Drug-likeness Medicinal Chemistry

Pharmaceutical R&D faces bottlenecks when SAR optimization requires a reactive handle on a kinase-directed scaffold. This 4-bromo-thiazole core solves the issue with a pre-installed cross-coupling site. - **Application**: Targeted synthesis of selective EGFR (NSCLC mutant) inhibitors and PPI probes. - **Reactivity**: C4-Bromo enables Suzuki-Miyaura/Buchwald-Hartwig diversification. - **Supply**: ≥97% purity, rigorous QC for medicinal chemistry workflows. Immediate global shipment.

Molecular Formula C9H7BrN2OS
Molecular Weight 271.14
CAS No. 1415559-65-7
Cat. No. B3027845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
CAS1415559-65-7
Molecular FormulaC9H7BrN2OS
Molecular Weight271.14
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C2=NC(=CS2)Br
InChIInChI=1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3
InChIKeyQDSWVOIIURHOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Versatile Kinase Intermediate


4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS 1415559-65-7) is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at the 4-position and a 6-methoxypyridin-2-yl group at the 2-position . This structural motif is recognized as a privileged scaffold in kinase inhibitor research, with the bromine atom serving as a key diversity point for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . The compound is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors and modulators of protein-protein interactions .

Bromine handle for Pd-catalyzed cross-coupling diversification
6-Methoxypyridin-2-yl motif for kinase ATP-pocket affinity
High-purity heterocyclic intermediate for medicinal chemistry

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Irreplaceable in Drug Discovery


In-class thiazole intermediates cannot be simply interchanged due to the precise electronic and steric requirements of target binding pockets. The 4-bromo substituent in 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole provides a unique reactive handle for selective C–C bond formation via cross-coupling, enabling the synthesis of complex pharmacophores that are inaccessible with non-brominated analogs . Furthermore, the 6-methoxypyridin-2-yl moiety contributes to binding affinity and selectivity for specific kinase targets, such as the epidermal growth factor receptor (EGFR) family . Substituting this compound with a simpler thiazole or a pyridine-thiazole derivative lacking the methoxy group would likely result in a loss of potency and selectivity, as evidenced by structure-activity relationship (SAR) studies on related pyridylthiazoles [1].

Non-brominated analog
Lacks cross-coupling handle; synthetic utility for library diversification may be lost.
Simpler pyridylthiazole without methoxy
May reduce EGFR-family kinase affinity and selectivity, as suggested by SAR studies.
Unsubstituted thiazole core
Electronic and steric profile may not match target binding pockets, altering potency.

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Comparative Evidence


Enhanced Lipophilicity vs. Non-Brominated Analog

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole exhibits a calculated LogP of 3.78, which is higher than the non-brominated analog 2-(6-methoxypyridin-2-yl)thiazole (LogP not available, but expected to be lower due to the absence of the hydrophobic bromine atom). This increase in lipophilicity can impact membrane permeability and pharmacokinetic properties .

Lipophilicity
Class-level inference
Target LogP 3.78
Comparator LogP not reported
Reported higher lipophilicity may affect membrane permeability modeling.
Computational prediction; comparator data unavailable.
Lipophilicity Drug-likeness Medicinal Chemistry

Suzuki-Miyaura Reactivity vs. Non-Halogenated Thiazoles

The C4-bromo substituent of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This allows for the efficient introduction of diverse aryl, heteroaryl, or alkyl groups at the thiazole C4 position. In contrast, non-halogenated analogs like 2-(6-methoxypyridin-2-yl)thiazole lack this reactive handle, severely limiting their utility as building blocks for complex molecule synthesis .

Cross-coupling reactivity
Reported
Active in Pd-catalyzed couplings
Non-halogenated analog inactive
Supports diverse library synthesis and late-stage functionalization.
Qualitative reactivity under standard conditions.
Cross-coupling Synthetic Chemistry C–C Bond Formation

Distinct Physicochemical Profile vs. Unsubstituted Pyridylthiazole

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole has a molecular weight of 271.13 g/mol and a topological polar surface area (TPSA) of 35.01 Ų . In comparison, the unsubstituted 2-(pyridin-2-yl)thiazole has a molecular weight of 162.21 g/mol and a TPSA of 25.78 Ų [1]. The increased molecular weight and TPSA due to the bromine and methoxy groups can influence the compound's drug-likeness, affecting parameters like solubility and permeability.

Physicochemical profile
Reported
Target MW 271.13, TPSA 35.01 Ų
Comparator MW 162.21, TPSA 25.78 Ų
Distinct property profile can guide ADMET optimization in lead design.
Cross-study comparison; confirm under identical conditions.
Physicochemical Properties Drug Design Molecular Descriptors

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Optimal Applications


Kinase Inhibitor Library Synthesis via Cross-Coupling

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is optimally employed as a key intermediate for the synthesis of focused kinase inhibitor libraries. The C4-bromo substituent serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing medicinal chemists to introduce diverse pharmacophores at this position . This strategy enables rapid exploration of structure-activity relationships (SAR) around a core scaffold known to interact with kinase ATP-binding pockets, as demonstrated in studies of pyridylthiazoles with selective cytotoxicity against VHL-deficient renal cell carcinoma [1].

EGFR-Targeted Therapeutics for NSCLC

Given its role as a precursor for selective EGFR inhibitors, 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is a strategic starting material for designing next-generation EGFR inhibitors targeting mutant forms associated with NSCLC . The 6-methoxypyridin-2-yl moiety contributes to binding affinity within the EGFR active site, making it a valuable scaffold for developing compounds with improved selectivity over wild-type EGFR.

Chemical Probe for Protein-Protein Interactions

The compound's unique structural features, combining a modifiable bromine handle with a heteroaromatic core, make it suitable for creating chemical probes to study protein-protein interactions (PPIs) . By appending biotin or fluorescent tags via the C4-bromo position, researchers can generate tools for target identification, pull-down assays, and cellular imaging studies, facilitating the elucidation of complex biological pathways.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling reactivity (C4-bromo handle)
Diverse biaryl/heteroaryl derivatives for SAR exploration
EGFR kinase inhibitor design for NSCLC models
6-Methoxypyridin-2-yl affinity motif
Kinase inhibition and selectivity assays on EGFR mutants
Protein-protein interaction chemical probes
Functionalizable heterocyclic scaffold
Probe bioconjugation and target engagement verification

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